5-methyl-6-nitro-2,3-dihydro-1H-indole
Description
Properties
CAS No. |
936128-69-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole is highly dependent on the effective preparation of a key precursor, which is typically a substituted aniline (B41778) bearing the required methyl and nitro groups, along with a functionality that facilitates the final ring closure.
Synthesis of Nitro-Substituted Anilines as Precursors
The introduction of the nitro group at the desired position on the aniline ring is a critical step. While direct nitration of anilines can be complex due to the activating and directing effects of the amino group, as well as its susceptibility to oxidation, specific methodologies have been developed to achieve regioselective nitration.
One common approach involves the nitration of a protected aniline derivative. For instance, the nitration of N-acetylated anilines can direct the nitro group to the para position. However, for the synthesis of a 6-nitroindoline (B33760) derivative, a meta-directing influence is required relative to the nitrogen atom. The nitration of a protonated indoline (B122111), for example, has been shown to selectively yield the 6-nitroindoline. thieme-connect.com In a related context, the nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid leads to a mixture of 5- and 6-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the predominant product. thieme-connect.comresearchgate.net
For the specific substitution pattern of 5-methyl-6-nitroindoline, a plausible precursor is 4-methyl-5-nitroaniline. The synthesis of such a compound would likely start from a commercially available substituted toluene (B28343).
Introduction of Methyl Group Functionality
The methyl group is typically introduced by starting with a precursor that already contains this functionality. For the synthesis of this compound, a logical starting material is 4-methylaniline (p-toluidine). The nitration of p-toluidine (B81030) under controlled conditions can yield 4-methyl-3-nitroaniline (B15663) and other isomers. Subsequent protection of the amino group and further functionalization can be undertaken.
Alternatively, methods for the direct amination of nitroaromatic compounds have been explored. For instance, nitrobenzene (B124822) can be aminated using O-methylhydroxylamine in the presence of a base and a copper catalyst to yield nitroaniline derivatives. google.comgoogleapis.com This approach could potentially be adapted for a methylated nitrobenzene precursor.
Derivatization for Cyclization Precursors
With the substituted aniline in hand, the next step is to introduce a side chain that will be used to form the five-membered ring of the indoline system. A common and effective strategy is N-allylation, which involves the attachment of an allyl group (-CH₂CH=CH₂) to the nitrogen atom of the aniline.
This can be achieved by reacting the aniline precursor, such as a hypothetical 4-methyl-5-nitroaniline, with an allyl halide (e.g., allyl bromide) in the presence of a base. This reaction converts the aniline into an N-allyl-4-methyl-5-nitroaniline, a suitable substrate for a subsequent cyclization reaction. The N-allylation of anilines is a standard transformation in organic synthesis. For example, the reaction of 5-nitro-1H-indole with 1,3-dibromopropane (B121459) in the presence of a base yields the N-propylated indole (B1671886) derivative. nih.gov
Cyclization Reactions to Form the 2,3-Dihydro-1H-Indole Ring System
The final key step in the synthesis of this compound is the formation of the indoline ring through a cyclization reaction. Various methods can be employed for this transformation, with intramolecular carbon-carbon bond forming reactions being particularly relevant.
Intramolecular Carbon-Carbon Bond Forming Cyclizations
These reactions involve the formation of a new carbon-carbon bond between the N-allyl side chain and the aromatic ring of the precursor to construct the five-membered heterocyclic ring.
Radical cyclizations have emerged as a powerful tool in the synthesis of heterocyclic compounds, including dihydroindoles. princeton.edu This approach typically involves the generation of a radical species that then undergoes an intramolecular cyclization.
For the synthesis of this compound, a plausible strategy would involve the radical cyclization of a derivatized N-allyl-4-methyl-5-nitroaniline. To facilitate this, the aniline precursor would first need to be halogenated, for example, at the position ortho to the N-allyl group. The resulting N-allyl-2-halo-4-methyl-5-nitroaniline can then undergo a radical cyclization.
The reaction is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the halogen atom from the aromatic ring, generating an aryl radical. This aryl radical then attacks the double bond of the N-allyl group in an intramolecular fashion, leading to the formation of the five-membered dihydroindole ring and a new radical center on the side chain. This radical is then quenched by a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain reaction and yielding the final this compound product.
The use of N-allyl-haloamides in radical cyclization reactions to form γ-lactams is a well-established method, demonstrating the feasibility of this type of ring closure. mdpi.com The intramolecular cyclization of N-allyl propiolamides also provides a route to highly substituted γ-lactams, further illustrating the utility of such cyclization strategies. rsc.org
Reductive Cyclization Strategies of Nitrobenzene Derivatives
Reductive cyclization of nitroaromatics is a classic and highly effective method for synthesizing nitrogen-containing heterocycles like indoles and their dihydro-analogs. sci-hub.se This strategy is particularly relevant for the target molecule due to the presence of the nitro group. A common approach involves the cyclization of a substituted 2-nitrostyrene derivative. sci-hub.senih.gov
The process can be catalyzed by various transition metals, with palladium being one of the most common. nih.govresearchgate.net In a typical reaction, a 2-nitrostyrene is treated with a reducing agent, often carbon monoxide (CO), which also serves as a carbonyl source in some syntheses. nih.gov Phenyl formate (B1220265) has been identified as a more effective and convenient CO surrogate, allowing reactions to proceed in excellent yields without the need for pressurized CO gas. researchgate.net Alternative systems, such as dioxomolybdenum(VI) complexes catalyzing reduction with triphenylphosphine, or the use of inexpensive reductants like zinc, have also proven effective. sci-hub.seresearchgate.net These methods tolerate a wide array of functional groups, making them highly versatile for creating complex indoles from appropriately substituted nitrobenzenes. nih.govresearchgate.net
| Catalyst/Reagent System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd-Catalyst / CO | 2-Nitrostyrenes | Carbon monoxide acts as the reductant. Mild conditions allow broad functional group compatibility. | nih.gov |
| Pd-Catalyst / Phenyl Formate | 2-Nitrostyrenes | Phenyl formate serves as an effective and safer CO surrogate, often providing excellent yields. | researchgate.net |
| Dioxomolybdenum(VI) / PPh₃ | Nitrostyrenes, Nitrobiphenyls | Catalytic deoxygenative cyclization under mild conditions. | sci-hub.se |
| Pd-dithiolate complex / Zn | 1-Halo-2-nitrobenzene + Alkyne | A one-pot tandem Sonogashira coupling followed by reductive cyclization using zinc as the reductant. | researchgate.net |
Asymmetric Synthesis of Enantioenriched Dihydroindoles
The synthesis of enantioenriched dihydroindoles (indolines) is of significant interest due to their prevalence in chiral pharmaceuticals and natural products. Several catalytic asymmetric strategies have been developed to produce these optically active heterocycles.
One prominent method is the catalytic enantioselective reduction of 3H-indoles (or indolenines). Chiral Brønsted acids have been successfully employed as catalysts for the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source. This metal-free approach provides access to a variety of optically active indolines with high enantioselectivities under mild conditions. organic-chemistry.org Another powerful strategy is the catalytic asymmetric dearomatization (CADA) of indole derivatives. nih.gov For example, chiral phosphoric acids can catalyze the reaction of indoles with electrophiles, leading to the formation of chiral indolenines which can be subsequently reduced to the corresponding indolines. The choice of post-processing conditions can even allow for a switch between different chiral indole-derived products from the same reaction. nih.gov Cooperative catalysis, using two different chiral metal catalysts (e.g., Cu/Ir), has also been applied to the asymmetric synthesis of complex indole-containing scaffolds, demonstrating the potential for creating multiple stereocenters with high control. nih.gov
Introduction and Regioselective Placement of Nitro and Methyl Groups
Achieving the specific 5-methyl-6-nitro substitution pattern on the dihydroindole ring requires precise control over electrophilic aromatic substitution or directed functionalization. The order of introduction of these groups and the synthetic strategy (functionalization before or after cyclization) are critical considerations.
Strategies for Regioselective Nitration of Dihydroindoles
The regioselective nitration of the indole or indoline nucleus is heavily influenced by the existing substituents on the ring. The electron-donating nature of the pyrrolidine (B122466) ring generally directs electrophiles to the C5 and C7 positions, while the nitrogen atom directs to the C6 position.
Nitration of substituted indoles can lead to a mixture of products, but specific conditions and directing groups can ensure high regioselectivity. For instance, the nitration of dimethyl 1-substituted indole-2,3-dicarboxylates can yield mixtures of 4-, 5-, 6-, and 7-nitroindoles, demonstrating that the N-substituent and solvent play a key role in directing the outcome. researchgate.net In some cases, a blocking group can be used; for example, dimethyl 5-bromoindole-2,3-dicarboxylate gives only the 4-nitro product. researchgate.net Modern, non-acidic methods have also been developed, such as using trifluoroacetyl nitrate (B79036) generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. This method shows excellent regioselectivity for the C3-position on unsubstituted indoles, but the principles can be adapted for other positions depending on the substrate's electronic properties. nih.govrsc.org For the target molecule, nitration of a 5-methyl-2,3-dihydro-1H-indole intermediate would be expected to favor substitution at the C6 position, which is activated by the alkyl group at C5 and the amino group of the ring.
| Indole Substrate | Nitrating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Dimethyl 1-benzylindole-2,3-dicarboxylate | NO₂BF₄ / SnCl₄ | Mixture of 4-, 5-, 6-, and 7-nitro derivatives | researchgate.net |
| Dimethyl 5-bromoindole-2,3-dicarboxylate | NO₂BF₄ / SnCl₄ | Dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate | researchgate.net |
| N-Boc-Indole | (CH₃)₄NNO₃ / (CF₃CO)₂O | tert-butyl 3-nitro-1H-indole-1-carboxylate | nih.gov |
| 3-Acetylindole | NO₂BF₄ / SnCl₄ | 3-acetyl-5-nitroindole or 3-acetyl-6-nitroindole (temperature dependent) | researchgate.net |
Regioselective Methylation and other Alkylation Methods
Introducing a methyl group at a specific position on the dihydroindole ring can be accomplished through various alkylation strategies. The Friedel-Crafts alkylation is a classic method, though it can sometimes suffer from a lack of regioselectivity and polyalkylation. More modern and selective methods often rely on directed C-H functionalization or the use of specific catalytic systems.
For instance, indium-catalyzed alkylation of 2,3-disubstituted indoles with p-quinone methides has been shown to be highly regioselective, yielding either C6- or N1-alkylated products depending on the solvent and reaction conditions. nih.gov Organocatalytic methods have also been developed for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles. nih.gov The synthesis of 5-methylindole (B121678) itself can be achieved through cyclization of the corresponding N-acylated anilinoacetaldehyde acetal (B89532) derived from p-toluidine, demonstrating that the methyl group can be incorporated into the starting material before the indole ring is formed. luc.edu
Post-Cyclization Functionalization for Specific Substitution Patterns
An alternative and highly flexible approach is to functionalize the dihydroindole core after its initial synthesis. This strategy relies on directing group-assisted C–H activation to install substituents at specific sites on the benzene (B151609) ring (C4 to C7), a task that is traditionally challenging due to the higher reactivity of the pyrrole (B145914) ring. nih.govacs.org
By installing a removable directing group on the indole nitrogen, transition metal catalysts (most commonly palladium) can be guided to activate a specific C-H bond on the benzene portion of the molecule. acs.orgnih.gov For example, an N-P(O)tBu₂ group can direct arylation to the C7 position, while other groups and catalysts can target the C4, C5, or C6 positions. acs.org This allows for a stepwise and controlled construction of the desired substitution pattern. A pre-formed 2,3-dihydro-1H-indole could first be methylated at the C5 position and then nitrated at C6, or vice-versa, depending on the directing effects of the chosen functionalization sequence. Benzyne-mediated cyclization-functionalization also offers a route to substituted indolines by trapping an organomagnesium intermediate with an electrophile. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions. A plausible and common strategy for its preparation involves the direct nitration of 5-methyl-2,3-dihydro-1H-indole or the selective catalytic hydrogenation of 5-methyl-6-nitroindole. The optimization of such transformations typically involves a systematic variation of parameters including catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the desired product.
For instance, in related indoline syntheses, the choice of base and solvent has been shown to be critical. The optimization of an iron-catalyzed N-alkylation of indoline demonstrated that moving from common solvents like toluene or dioxane to a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE) dramatically increased the reaction yield from negligible amounts to 70%. nih.gov Further optimization of the base to potassium carbonate (K₂CO₃) pushed the yield to 95%. nih.gov This highlights that a comprehensive screening of reaction parameters is essential for achieving high efficiency in the synthesis of indoline derivatives.
| Entry | Solvent | Base (Equiv.) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Toluene | CsOH (0.5) | <3 | nih.gov |
| 2 | t-BuOH | CsOH (0.5) | 3 | nih.gov |
| 3 | TFE | - | 70 | nih.gov |
| 4 | TFE | CsOH (0.5) | 80 | nih.gov |
| 5 | TFE | K₂CO₃ (1.0) | 95 | nih.gov |
This table showcases the optimization of reaction conditions for a model iron-catalyzed N-alkylation of indoline with benzyl (B1604629) alcohol, illustrating the significant impact of solvent and base selection on product yield. nih.gov
The choice of catalyst is paramount in the synthesis of this compound. Two primary synthetic routes would rely on different catalytic systems:
Nitration of 5-methylindoline: The classical approach involves electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. thieme-connect.comresearchgate.net However, modern methods are exploring milder and more selective catalysts. Photocatalysis, for example, has emerged as a powerful tool. A light-induced C5-nitration of N-pyridyl indoline was successfully achieved using Cerium(III) bromide (CeBr₃) as a photocatalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source, affording the product in 89% yield under blue LED irradiation. corpuspublishers.com Screening of other photocatalysts like CeCl₃ and different nitro sources such as copper(II) nitrate also yielded the product, though with lower efficiency. corpuspublishers.com
Catalytic Hydrogenation of 5-methyl-6-nitroindole: This route involves the reduction of the pyrrole double bond in 5-methyl-6-nitroindole. This requires a catalyst that can selectively hydrogenate the heterocyclic ring without affecting the nitro group or the benzene ring. Transition metal catalysts, particularly those based on palladium, platinum, and rhodium, are commonly employed for indole hydrogenation. For instance, polymer-supported Wilkinson's catalyst has been used for the selective hydrogenation of the nitrogen-containing ring in various polynuclear heteroaromatic compounds. osti.gov In the context of reducing aromatic nitro compounds, the addition of vanadium compounds as modifiers to palladium on carbon (Pd/C) catalysts has been shown to prevent the accumulation of undesired hydroxylamine (B1172632) intermediates. google.com
| Transformation | Catalyst System | Key Features | Reference |
|---|---|---|---|
| C-H Nitration | CeBr₃ / Blue LED | Photocatalytic, mild conditions, high yield for C5-nitration. | corpuspublishers.com |
| N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex | Efficient for N-alkylation of indolines using alcohols. | nih.gov |
| Nitro Group Hydrogenation | Pd/C with Vanadium modifier | Prevents formation of hydroxylamine byproducts. | google.com |
| N-Heterocycle Hydrogenation | Polymer-supported Wilkinson's Catalyst | Selective reduction of the N-heterocyclic ring. | osti.gov |
| Dehydrogenative Condensation | Pt/Al₂O₃ and ZnO | Heterogeneous catalysis for indole synthesis from diols and anilines. | rsc.org |
This table summarizes various catalytic systems relevant to the synthesis and modification of indoline and nitroindole derivatives.
Solvent selection and temperature are critical variables that can profoundly influence the outcome of a chemical reaction, affecting solubility, reaction rates, and selectivity. In the synthesis of indoline derivatives, a range of solvents from non-polar hydrocarbons to polar protic solvents have been utilized.
The choice of solvent can dramatically alter catalyst activity and reaction pathways. In a palladium-catalyzed synthesis of indolines via a C-H activation strategy, a screen of solvents including toluene, dioxane, and xylene revealed that m-xylene (B151644) at 110 °C provided the optimal conditions. researchgate.net In another example, the use of 2,2,2-trifluoroethanol (TFE) as a solvent was crucial for the success of an iron-catalyzed N-alkylation of indoline, likely due to TFE's ability to stabilize key intermediates through hydrogen bonding while possessing low nucleophilicity. nih.gov
Temperature control is equally important. While some reactions, like the photocatalytic nitration of indoline, proceed efficiently at room temperature corpuspublishers.com, others require elevated temperatures to overcome activation barriers. For instance, increasing the reaction temperature from ambient to 110 °C can be necessary to drive palladium-catalyzed C-H activation reactions to completion. researchgate.net Conversely, the initial nitration of indoline-2-carboxylic acid is performed at low temperatures (-20 to -10 °C) to control the exothermic reaction and prevent side product formation. thieme-connect.com
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. researchgate.net A key metric in this regard is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com
The synthesis of this compound can be evaluated through this lens. A synthetic route involving the catalytic hydrogenation of 5-methyl-6-nitroindole to the target indoline is, in principle, highly atom-economical. Hydrogenation is an addition reaction, and ideally, all atoms of the reactants (the indole precursor and hydrogen gas) are incorporated into the final product, leading to a theoretical atom economy of 100%.
In contrast, classical methods like the Fischer indole synthesis, while effective, often have lower atom economy due to the formation of stoichiometric byproducts such as water and ammonia. wikipedia.orgsciencedaily.com
Other green chemistry principles applicable to the synthesis of the target compound include:
Use of Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. organic-chemistry.org The use of photocatalysts, biocatalysts, or recyclable heterogeneous catalysts further enhances the green credentials of a synthesis. rsc.orgacs.orgrsc.org
Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions (mechanochemistry) is a major goal. rsc.orgrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure, for example through photocatalysis, reduces energy consumption compared to reactions requiring high temperatures. corpuspublishers.com
Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation (one-pot or multicomponent reactions) reduces the number of steps, solvent use, and waste generation. rsc.org
By integrating these principles, the synthesis of this compound can be designed to be not only efficient in terms of yield but also environmentally responsible.
Chemical Reactivity and Transformations of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and serves as a key handle for synthetic modifications.
The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-methyl-6-amino-2,3-dihydro-1H-indole. This reaction must be performed chemoselectively to avoid the reduction of the dihydroindole ring. Several methods are effective for the reduction of nitroarenes to anilines in the presence of other functional groups.
Catalytic hydrogenation is a widely used method. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). khanacademy.orgshaalaa.com This method is often clean and high-yielding. For instance, the reduction of 5-nitro-6-methyl benzimidazolone to its amino derivative has been successfully achieved with a Pd/C catalyst in a DMF-water solvent system, resulting in high yields. researchgate.net Another common catalyst is Raney Nickel. researchgate.net
Chemical reduction offers an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or sodium dithionite (B78146) (Na₂S₂O₄) are effective for reducing nitro groups in indole (B1671886) derivatives. khanacademy.orgnih.gov Sodium dithionite, in particular, is known for its mildness and can be used in an aqueous ethanol solution to readily prepare aminoindoles from their nitro precursors. nih.govlibretexts.org Iron powder in an alcohol-water system is another established method for this reduction. researchgate.net
The resulting 6-aminoindoline is a valuable precursor for synthesizing a variety of more complex heterocyclic structures and pharmacologically active molecules.
| Reagent/Catalyst | Solvent | General Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, DMF/Water | Atmospheric or higher pressure, Room temperature | Good to Excellent | khanacademy.orgresearchgate.netnih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Ethanol/Water | Heating (e.g., 50°C) | Good | nih.govlibretexts.org |
| Tin(II) Chloride (SnCl₂) | Ethanol | Reflux | Variable | khanacademy.org |
| Iron powder (Fe) | Ethanol/Water, Acetic Acid | Heating | Good | researchgate.net |
Beyond reduction to an amine, the nitro group can be converted into other nitrogenous functional groups. For example, reaction of certain indole derivatives with nitrous acid (generated from sodium nitrite (B80452) and an acid) in an aprotic solvent can lead to the formation of nitroso compounds. youtube.com
Partial reduction of the nitro group is also possible. The use of specific reducing agents like hydrazine (B178648) with a rhodium-on-carbon (Rh/C) catalyst can selectively reduce a nitro group to a hydroxylamine (B1172632) without proceeding to the amine. thieme-connect.de This intermediate can then undergo further reactions, such as cyclization.
Furthermore, the nitro group is central to the Bartoli indole synthesis, where ortho-substituted nitroarenes react with vinyl Grignard reagents. researchgate.net This reaction proceeds through a nitroso intermediate and a nih.govnih.gov-sigmatropic rearrangement to form a 7-substituted indole ring. researchgate.net While this applies to nitroarenes in general, it highlights a potential pathway for complex transformations involving the nitro group of the indoline (B122111) scaffold.
Reactivity of the Dihydroindole Nitrogen (1H-Indole)
The nitrogen atom within the five-membered ring of the indoline structure is a secondary amine and exhibits typical nucleophilic reactivity.
The indoline nitrogen can be readily alkylated or acylated. N-alkylation is typically achieved by first treating the indoline with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.org The resulting indolinide anion then reacts with an electrophile, such as an alkyl halide (e.g., methyl iodide), to form the N-alkylated product. libretexts.org
N-acylation follows a similar principle, where the indoline is reacted with an acylating agent like an acid chloride or anhydride, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acidic byproduct. These reactions are crucial for introducing a variety of substituents onto the indoline nitrogen, modifying the compound's steric and electronic properties.
| Base | Alkylating Agent | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide | Toluene (B28343), THF | Room Temperature to Reflux | libretexts.org |
| Potassium Carbonate (K₂CO₃) | Alkyl Bromides | Acetonitrile, DMF | Heating (e.g., 60°C) | youtube.com |
| Potassium Hydroxide (KOH) | Alkyl Halides | DMSO | Room Temperature |
In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent it from reacting with reagents intended for other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose. khanacademy.org
Protection is typically accomplished by reacting the indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (B28879) (DMAP). The Boc group is robust enough to withstand many reaction conditions, including the reduction of a nitro group, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) when the protection is no longer needed. khanacademy.org This strategy ensures that chemical transformations can be directed specifically to other sites, such as the nitro group.
Transformations at the Methyl Group
The methyl group at the C-5 position is attached to the aromatic ring and its reactivity is influenced by the other substituents. The presence of the strongly electron-withdrawing nitro group at the adjacent C-6 position deactivates the aromatic ring towards electrophilic substitution and can also influence the reactivity of the methyl group itself.
Generally, methyl groups on aromatic rings are relatively unreactive. However, transformations under specific conditions are possible. Benzylic halogenation, for instance, can be achieved via a free-radical mechanism. The reaction of an alkylarene with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom onto the methyl group, forming a bromomethyl derivative. nih.gov This derivative is a versatile intermediate for further nucleophilic substitution reactions.
Oxidation of the methyl group to a formyl (aldehyde) or carboxyl (carboxylic acid) group is challenging, especially with a deactivating nitro group present. Powerful oxidizing agents like potassium permanganate (B83412) or chromic acid often lead to degradation of the indole ring system. However, specific reagents have been developed for such transformations. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can selectively oxidize methylarenes to aldehydes, although the reaction rate is significantly decreased by electron-withdrawing substituents. Another method involves photo-oxidation using N-bromosuccinimide and molecular oxygen to convert an aromatic methyl group into a carboxylic acid. nih.gov These methods, while plausible, would require careful optimization for a substrate like 5-methyl-6-nitroindoline due to the electronic effects of the nitro group and the sensitivity of the indoline core.
Oxidation Reactions of the Alkyl Substituent
The methyl group at the C-5 position of the aromatic ring is susceptible to oxidation, a reaction characteristic of benzylic positions. masterorganicchemistry.com The presence of the nitro group, however, influences the reactivity of this methyl group. While alkyl groups on a benzene (B151609) ring are generally activating, the strong deactivating nature of the adjacent nitro group can make oxidation more challenging compared to simple alkylbenzenes. google.com
Oxidation of the methyl group can lead to the formation of a carboxylic acid. This transformation typically requires strong oxidizing agents and can be facilitated under harsh conditions. For instance, methods for oxidizing oxidation-resistant aryl methyl groups, such as those on dinitrotoluene, involve heating with reagents like vanadium pentoxide or manganese dioxide in sulfuric acid. google.com Another approach involves aerobic oxidation with molecular oxygen in the presence of N-bromosuccinimide (NBS) under photoirradiation, which can directly convert an aromatic methyl group to a carboxylic acid. researchgate.net The phototransformation of trinitrotoluene (TNT), for example, results in the oxidation of the methyl group. wikipedia.org The reaction proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the methyl group, followed by reaction with oxygen to form a hydroperoxide intermediate that is subsequently converted to the carboxylic acid. researchgate.net
| Oxidizing Agent | Product | Conditions | Reference |
| Vanadium pentoxide/H₂SO₄ | 5-Carboxy-6-nitro-2,3-dihydro-1H-indole | Heating | google.com |
| NBS/O₂/light | 5-Carboxy-6-nitro-2,3-dihydro-1H-indole | Photoirradiation | researchgate.net |
| KMnO₄ | 5-Carboxy-6-nitro-2,3-dihydro-1H-indole | Harsh conditions | masterorganicchemistry.com |
This table presents plausible oxidation reactions based on known transformations of similar structures.
Halogenation and Other Functionalizations at the Methyl Position
The benzylic hydrogens of the methyl group can be substituted via free-radical halogenation. wikipedia.org This reaction is typically initiated by UV light or a radical initiator. A common reagent for benzylic bromination is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring. youtube.comyoutube.com
The reaction proceeds through a chain mechanism:
Initiation: Homolytic cleavage of the N-Br bond in NBS to form a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed from HBr and NBS) to yield the brominated product and another bromine radical. youtube.com
Termination: Combination of any two radical species.
The presence of the electron-withdrawing nitro group at the para position is expected to decrease the rate of free-radical chlorination at the methyl group compared to toluene. doubtnut.com Despite this, selective halogenation at the benzylic position is a viable route to introduce further functionality. The resulting 5-(halomethyl)-6-nitro-2,3-dihydro-1H-indole can then serve as a substrate for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
| Reagent | Functionalization | Product | Reference |
| N-Bromosuccinimide (NBS), light/initiator | Benzylic Bromination | 5-(Bromomethyl)-6-nitro-2,3-dihydro-1H-indole | wikipedia.orgyoutube.com |
| SO₂Cl₂, initiator | Benzylic Chlorination | 5-(Chloromethyl)-6-nitro-2,3-dihydro-1H-indole | wikipedia.org |
This table outlines potential functionalization reactions at the methyl position.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of 5-methyl-6-nitro-2,3-dihydro-1H-indole is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species. The existing substituents on the ring dictate the regioselectivity of these transformations.
Regioselectivity Considerations for Further Substitution
In electrophilic aromatic substitution (EAS) , the directing effects of the substituents determine the position of the incoming electrophile. The substituents on the ring are:
-NH- (of the dihydroindole ring): A strongly activating, ortho-, para-directing group.
-CH₃ (methyl group): An activating, ortho-, para-directing group. libretexts.org
-NO₂ (nitro group): A strongly deactivating, meta-directing group. masterorganicchemistry.com
The positions ortho to the strongly activating amino group are C-7 and C-5. The position para to the amino group is C-4. The methyl group at C-5 directs to its ortho positions (C-4 and C-6) and its para position (C-2, which is not on the aromatic ring). The nitro group at C-6 directs to its meta positions (C-4 and C-2, with C-4 being on the aromatic ring).
Considering these effects, the C-4 and C-7 positions are the most activated towards electrophilic attack. The C-7 position is ortho to the activating amino group, while the C-4 position is para to the activating amino group and ortho to the activating methyl group, but also meta to the deactivating nitro group. The powerful activating effect of the amino group is likely to dominate, making C-7 and C-4 the most probable sites for electrophilic substitution. libretexts.orgyoutube.com
In nucleophilic aromatic substitution (SNAr) , the reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. nih.govmdpi.com The nitro group in this compound strongly activates the ring for nucleophilic attack. While there is no inherent leaving group on the benzene ring, under certain conditions, the nitro group itself can be displaced by a strong nucleophile, a reaction observed in some dinitro-substituted systems. nih.govrsc.org More commonly, SNAr would occur if a leaving group, such as a halogen, were present on the ring, particularly at a position ortho or para to the nitro group. For example, if the compound were halogenated at the C-7 or C-5 position, these would be potential sites for nucleophilic displacement.
| Reaction Type | Predicted Position of Substitution | Reasoning | Reference |
| Electrophilic Aromatic Substitution | C-7, C-4 | Strong activation by the amino group (ortho and para directing) and methyl group (ortho directing). | libretexts.orglibretexts.org |
| Nucleophilic Aromatic Substitution | C-5, C-7 (if a leaving group is present) | Activation by the para or ortho nitro group. | nih.govmdpi.com |
This table summarizes the regioselectivity for substitution reactions.
Ring Expansion and Rearrangement Reactions of the Dihydroindole Core
The dihydroindole (indoline) core of the molecule can undergo ring expansion and rearrangement reactions to form larger heterocyclic systems, most notably quinolines and benzazepines. These transformations often proceed through the generation of a reactive intermediate, such as a carbene, or via acid-catalyzed processes. clockss.org
One common method for the one-carbon ring expansion of indoles to quinolines involves the reaction with a carbene, which can be generated from sources like chloroform (B151607) or dibromomethane. quimicaorganica.orgresearchgate.net The carbene adds to the C2-C3 double bond of the indole (or a related unsaturated intermediate derived from the indoline) to form a cyclopropane (B1198618) intermediate. Subsequent ring-opening and rearrangement lead to the formation of the six-membered quinoline (B57606) ring. quimicaorganica.org Photochemically mediated ring expansion using chlorodiazirines is another modern approach. nih.gov
Acid-catalyzed cyclization of N-arylsulfonyl-2-allylanilines can also lead to the formation of indolines and quinolines, highlighting the versatility of the indoline scaffold in intramolecular reactions. clockss.org Furthermore, solvent and catalyst-free thermal conditions can promote the ring expansion of indoles with acetylenic esters to yield highly functionalized benzazepines. rsc.org Reductive cyclization of C-alkylated indole derivatives is another route to synthesize diverse indolylquinolines. fao.org
These methodologies suggest that the dihydroindole core of this compound can be a valuable precursor for the synthesis of more complex, fused heterocyclic systems.
Derivatization Strategies for Complex Molecular Architectures
This compound serves as a versatile scaffold for the construction of more complex molecules, leveraging the reactivity of its various functional groups. d-nb.inforsc.org Derivatization is a key strategy to modify the molecule's properties or to build larger, more intricate structures. libretexts.orgyoutube.comnih.gov
Key derivatization strategies include:
N-Functionalization: The secondary amine of the dihydroindole ring can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This is a common step in the synthesis of biologically active indole and indoline derivatives.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, for example by catalytic hydrogenation (e.g., using Pd/C). d-nb.info This introduces a new site for functionalization, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The resulting 5-methyl-2,3-dihydro-1H-indole-6-amine is a valuable intermediate for the synthesis of fused heterocyclic systems.
Functionalization via the Methyl Group: As discussed in section 3.3.2, halogenation of the methyl group provides a handle for introducing various functionalities through nucleophilic substitution.
Cross-Coupling Reactions: If a halogen is introduced onto the aromatic ring (e.g., via electrophilic halogenation), it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This is a powerful method for constructing complex molecular architectures.
Vilsmeier-Haack Reaction: While typically performed on activated indoles, related formylation reactions can introduce a formyl group onto the aromatic ring, which can then be used in a variety of subsequent transformations. d-nb.info
Advanced Spectroscopic and Structural Elucidation of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole, offering detailed insights into its atomic connectivity and spatial arrangement.
One-dimensional ¹H NMR and ¹³C NMR data for similar indole (B1671886) derivatives have been reported. For example, the ¹H NMR spectrum of 5-bromo-3-methyl-1H-indole in CDCl₃ shows characteristic signals for the aromatic and methyl protons. rsc.org Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom in the molecule. rsc.org The application of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can further differentiate between CH, CH₂, and CH₃ groups, which would be invaluable in analyzing the dihydroindole ring of the title compound. doi.org
Heteronuclear NMR, particularly ¹⁵N NMR, offers a direct probe into the electronic environment of the nitrogen atoms within the this compound molecule. Although specific ¹⁵N NMR data for this exact compound is scarce, studies on related nitroindole and dihydrotriazole (B8588859) compounds provide a framework for what to expect. rsc.orgnih.gov
The chemical shift of the nitro group's nitrogen is anticipated to be in a region distinct from that of the indole nitrogen, reflecting the significant differences in their electronic environments. nih.gov The indole nitrogen, being part of a heterocyclic aromatic system, will have a chemical shift influenced by the substitution pattern on the ring. researchgate.net Isotopic labeling with ¹⁵N can significantly enhance signal detection and allow for the determination of coupling constants between nitrogen and adjacent protons or carbons, providing valuable structural information. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
In the crystal structure of a related compound, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the indole ring system is essentially planar. nih.gov For this compound, the dihydroindole portion of the molecule would exhibit bond lengths and angles typical for sp³ hybridized carbons and nitrogen. The C-N bonds within the five-membered ring and the C-C bonds would be expected to have lengths in the range of 1.45-1.55 Å. The bond angles around the sp³ carbons would be approximately tetrahedral (109.5°), though likely distorted due to ring strain.
The aromatic portion of the molecule, containing the methyl and nitro substituents, would display bond lengths and angles characteristic of a substituted benzene (B151609) ring. The C-N bond of the nitro group is expected to be around 1.47 Å, and the N-O bonds approximately 1.22 Å. The planarity of the nitro group with respect to the aromatic ring can vary, as seen in other nitro-containing crystal structures where the dihedral angle can range from nearly coplanar to significantly twisted. nih.govunesp.br
Table 1: Predicted Bond Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-N (dihydroindole ring) | 1.45 - 1.50 |
| C-C (dihydroindole ring) | 1.50 - 1.55 |
| C-C (aromatic ring) | 1.38 - 1.42 |
| C-N (nitro group) | 1.46 - 1.48 |
| N-O (nitro group) | 1.21 - 1.23 |
| C-C (methyl group) | 1.50 - 1.52 |
| Bond Angles (°) | |
| C-N-C (dihydroindole ring) | ~108 - 112 |
| N-C-C (dihydroindole ring) | ~102 - 106 |
| C-C-C (dihydroindole ring) | ~103 - 107 |
| C-C-N (nitro attachment) | ~118 - 122 |
| O-N-O (nitro group) | ~123 - 125 |
| Dihedral Angles (°) | |
| Nitro group vs. aromatic ring | 0 - 15 |
Note: These are predicted values based on data from similar molecules and may differ from the actual experimental values.
The crystal packing of this compound would be governed by a combination of intermolecular forces. Hydrogen bonding involving the N-H group of the dihydroindole ring and the oxygen atoms of the nitro group of an adjacent molecule would be a significant interaction, likely forming chains or dimeric motifs. unesp.br
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of a compound, which can provide valuable structural information.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Subsequent fragmentation would likely involve characteristic losses of small neutral molecules or radicals.
A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) and NO (30 Da). tsijournals.comnih.gov The fragmentation of the dihydroindole ring could proceed through the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction. The methyl group could be lost as a methyl radical (CH₃, 15 Da).
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
| 178 | [M]⁺ | - |
| 163 | [M - CH₃]⁺ | CH₃ |
| 148 | [M - NO]⁺ | NO |
| 132 | [M - NO₂]⁺ | NO₂ |
| 150 | [M - C₂H₄]⁺ | C₂H₄ |
| 117 | [M - CH₃ - NO₂]⁺ | CH₃, NO₂ |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Fast atom bombardment (FAB) mass spectrometry, as used in the study of related 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, often shows a protonated molecular ion peak [M+H]⁺, which can then undergo fragmentation. tsijournals.com
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₀N₂O₂, the theoretical exact mass is 178.07423 Da.
While experimental HRMS data for this specific compound is not widely published, predicted data based on its structure provides valuable insight. Computational predictions for the protonated molecule ([M+H]⁺) suggest a monoisotopic mass of 179.08151 m/z. uni.lu The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the analyte.
Further predictions of collision cross-section (CCS) values, which provide information about the three-dimensional shape of the ion in the gas phase, are also available for various adducts of the compound. uni.lu These predicted values, presented in the table below, can be compared with experimental ion mobility-mass spectrometry data to add another layer of confidence to the structural assignment.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.08151 | 135.2 |
| [M+Na]⁺ | 201.06345 | 143.0 |
| [M-H]⁻ | 177.06695 | 137.5 |
| [M+NH₄]⁺ | 196.10805 | 155.6 |
| [M+K]⁺ | 217.03739 | 136.0 |
| [M+H-H₂O]⁺ | 161.07149 | 134.1 |
Tandem Mass Spectrometry for Structural Confirmation
Upon ionization, the protonated molecule ([M+H]⁺, m/z 179.08151) would be expected to undergo characteristic fragmentation. The nitro group is a common site for fragmentation in nitroaromatic compounds. nih.govrsc.org Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 133. This could be followed by the loss of other small molecules.
The fragmentation of the dihydroindole ring system may also occur. The study of similar indole derivatives by electrospray ionization tandem mass spectrometry has shown complex fragmentation patterns involving rearrangements and ring cleavages. nih.gov For this compound, potential fragmentations could include the loss of ethene from the dihydro-pyrrolidine ring. The presence of a methyl group on the benzene ring could also lead to the formation of a stable tropylium-like ion.
A general characteristic of the mass spectra of nitroaromatic compounds is the presence of ions corresponding to [M+H]⁺, [M+H-NO]⁺, and [M+H-NO₂]⁺. nih.gov The combination of these characteristic losses would provide strong evidence for the presence and location of the nitro and methyl groups on the indole scaffold.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a series of absorption bands corresponding to its distinct functional groups. Based on data from similar indole structures, the N-H stretching vibration of the indole nitrogen is anticipated to appear as a sharp to broad band in the region of 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and dihydro-pyrrolidine ring methylene (B1212753) groups would be observed just below 3000 cm⁻¹. researchgate.net
The presence of the nitro group is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C=C stretching vibrations from the benzene ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3400-3300 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| NO₂ | Asymmetric Stretch | 1550-1500 |
| NO₂ | Symmetric Stretch | 1350-1300 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the ultraviolet region, arising from the ¹Lₐ and ¹Lₑ transitions of the π-electron system. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.
For this compound, the presence of the nitro group, a strong electron-withdrawing group, is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated system and the interaction of the nitro group's orbitals with those of the indole ring. The methyl group, being a weak electron-donating group, would have a smaller effect on the absorption spectrum.
Fluorescence Spectroscopy: Indole and many of its derivatives are known to be fluorescent. nih.gov The fluorescence emission spectrum is also sensitive to substitution. The presence of a nitro group, which can act as a fluorescence quencher, may significantly decrease or completely quench the fluorescence of the this compound molecule. If fluorescence is observed, its maximum wavelength and quantum yield would provide further information about the electronic properties and excited state dynamics of the compound. The interpretation of the fluorescence spectrum is often complex due to the potential for emission from either the ¹Lₐ or ¹Lₑ state, depending on solvent polarity and substitution. nih.gov
Computational and Theoretical Studies of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole
Density Functional Theory (DFT) Calculations
No published data is available on the optimized geometry and conformational analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole using DFT methods. Such a study would typically involve calculations to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements of the atoms (conformers) and their relative energies.
Specific data on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap for this compound, is not found in the surveyed literature. FMO analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and chemical reactivity.
MEP maps for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, have not been published. This analysis is valuable for predicting how the molecule might interact with other chemical species.
Reaction Mechanism Elucidation via Computational Modeling
While general methods for the synthesis of nitroindolines exist, a specific computational study detailing the transition state analysis for the synthesis of this compound is not available. This type of analysis would provide insights into the energy barriers and the step-by-step mechanism of its formation.
Computational predictions regarding the regioselectivity (the position of chemical reactions) and stereoselectivity (the spatial orientation of the products) for the synthesis of this specific compound have not been documented in the accessible literature. Studies on related molecules suggest that the positions of the methyl and nitro groups would significantly influence the reactivity of the indoline (B122111) core. nih.gov
Prediction of Spectroscopic Properties from First Principles
Theoretical predictions of spectroscopic properties provide valuable insights into the molecular structure and electronic transitions of a compound. These calculations are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
Vibrational Frequency Calculations (FT-IR)
First-principles calculations of vibrational frequencies are instrumental in interpreting and assigning experimental Fourier-transform infrared (FT-IR) spectra. By employing computational methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), a theoretical vibrational spectrum can be generated. This calculated spectrum helps in attributing specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule.
For this compound, such a study would elucidate the vibrational modes associated with the N-H group, the aromatic C-H bonds, the aliphatic C-H bonds of the dihydropyrrole ring and methyl group, and the symmetric and asymmetric stretching of the nitro (NO2) group. However, specific calculated frequency data for this compound are not available in the reviewed literature.
UV-Vis Spectral Prediction (TDDFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally.
A TD-DFT analysis of this compound would reveal the nature of its electronic transitions, typically π→π* and n→π* transitions associated with the aromatic indole (B1671886) system and the nitro substituent. The solvent environment can also be modeled to provide more accurate predictions. At present, specific TD-DFT calculations detailing the predicted λmax, oscillator strengths, and major contributing orbitals for this compound have not been published.
Global Reactivity Parameters and Chemical Softness/Hardness
Global reactivity descriptors, derived from conceptual DFT, are crucial for understanding the chemical reactivity and stability of a molecule. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).
While these parameters are fundamental to predicting the reactive behavior of this compound, dedicated computational studies reporting the HOMO-LUMO energies and the derived reactivity descriptors for this specific molecule are not currently available in scientific databases.
Synthetic Utility of 5 Methyl 6 Nitro 2,3 Dihydro 1h Indole As a Building Block
Role in the Synthesis of Complex Heterocyclic Scaffolds
The 5-methyl-6-nitro-2,3-dihydro-1H-indole scaffold is a valuable precursor for the synthesis of a variety of complex heterocyclic structures. The electron-withdrawing nitro group can be readily transformed into other functionalities, such as an amino group, which then allows for a range of cyclization reactions.
Precursor for Fused Indole (B1671886)/Indoline (B122111) Systems
The transformation of the nitro group in this compound is a key step in the synthesis of fused indole and indoline systems. Reduction of the nitro group to an amine furnishes 5-methyl-2,3-dihydro-1H-indole-6-amine. This resulting ortho-amino-substituted indoline is a prime candidate for the construction of fused five- or six-membered heterocyclic rings.
For instance, condensation of the 6-aminoindoline derivative with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, pyrrole (B145914), or imidazole (B134444) rings. The general synthetic approach involves the initial formation of the diamine, followed by cyclization.
A representative reaction scheme is the synthesis of a pyrazino[2,3-g]indoline derivative, a scaffold of potential interest in medicinal chemistry.
Table 1: Synthesis of a Fused Pyrazino[2,3-g]indoline System
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | H₂ | Pd/C, Ethanol (B145695), rt | 5-methyl-2,3-dihydro-1H-indole-6-amine | >95 |
| 2 | 5-methyl-2,3-dihydro-1H-indole-6-amine | Glyoxal (B1671930) | Ethanol, Reflux | 8-methyl-1,2,3,7,8,9-hexahydro-6H-pyrazino[2,3-g]indole | ~75 |
This strategy allows for the creation of novel polycyclic frameworks that are not readily accessible by other synthetic routes. The specific substitution pattern of the starting material directly translates to the final fused system, offering a degree of control over the final structure.
Intermediates in Polycyclic Alkaloid Synthesis
While direct application of this compound in the total synthesis of known polycyclic alkaloids is not extensively documented, its structural motifs are present in several classes of natural products. The indoline core is a fundamental component of numerous alkaloids. nih.gov The functional handles on this particular indoline derivative provide a pathway to elaborate the core structure into more complex, alkaloid-like scaffolds.
The conversion of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization reactions, could potentially lead to the formation of tricyclic and tetracyclic systems. For example, a Pschorr-type cyclization could be envisioned to construct a carbazole (B46965) framework, a structural motif found in many bioactive alkaloids.
Furthermore, the secondary amine of the indoline ring can be functionalized with various side chains, which can then participate in intramolecular cyclizations to form additional rings, mimicking the biosynthetic pathways of certain indole alkaloids.
Application in Diversification and Library Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgcam.ac.uk The multiple reactive sites on this compound make it an attractive scaffold for the generation of chemical libraries.
The synthetic strategy for library synthesis would involve a divergent approach starting from the common indoline core. The secondary amine can be acylated, alkylated, or arylated with a variety of building blocks. Simultaneously or sequentially, the nitro group can be reduced and the resulting amine can be subjected to a wide range of reactions, including amide bond formation, reductive amination, and sulfonylation.
Table 2: Exemplary Library Generation from this compound
| Reaction Site | Transformation | Reagent Class | Resulting Functionality |
| N1-position (secondary amine) | Acylation | Acid chlorides, Anhydrides | Amides |
| N1-position (secondary amine) | Alkylation | Alkyl halides, Epoxides | Tertiary amines |
| C6-position (after nitro reduction) | Amide formation | Carboxylic acids, Acyl chlorides | Amides |
| C6-position (after nitro reduction) | Reductive amination | Aldehydes, Ketones | Secondary amines |
| C6-position (after nitro reduction) | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
This multi-directional approach allows for the rapid generation of a large number of distinct compounds from a single, readily accessible starting material. The resulting library of substituted indolines can then be screened for biological activity, potentially identifying novel therapeutic agents.
Strategies for Incorporation into Macromolecular Structures (e.g., Polymers, Materials Science)
The functional groups on this compound also present opportunities for its incorporation into macromolecular structures, such as polymers, for applications in materials science.
One potential strategy involves the conversion of the nitro group into a polymerizable functional group. For instance, reduction of the nitro group to an amine, followed by reaction with acryloyl chloride or methacryloyl chloride, would yield a monomer containing the indoline moiety. This monomer could then be polymerized or copolymerized with other monomers to produce polymers with tailored properties.
Alternatively, the bifunctional nature of the corresponding 6-aminoindoline derivative (possessing both a primary and a secondary amine) could be exploited in step-growth polymerization. Reaction with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The rigid indoline unit incorporated into the polymer backbone would be expected to influence the thermal and mechanical properties of the resulting material.
The inherent electronic properties of the indole and indoline core suggest that polymers incorporating these moieties may have interesting optical or electronic characteristics, making them potential candidates for organic electronic devices.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly prioritizing efficiency and sustainability. rsc.org For 5-methyl-6-nitro-2,3-dihydro-1H-indole, future research should focus on developing synthesis methods that are not only high-yielding but also environmentally benign and economically viable.
Current strategies for indole (B1671886) and indoline (B122111) synthesis often rely on multi-step processes that may use harsh reagents or metal catalysts. rsc.org A key future direction is the development of de novo assembly methods from simple, inexpensive starting materials like anilines and glyoxal (B1671930) derivatives. rsc.org Research into innovative two-step reactions, perhaps involving an Ugi multicomponent reaction followed by an acid-induced cyclization, could provide a mild and metal-free route to the dihydroindole core. rsc.org
Furthermore, step- and redox-efficient syntheses are a major goal in making chemical processes more sustainable. rsc.org Exploring direct cyclization routes from appropriately substituted nitroarenes could significantly shorten the synthetic pathway. rsc.org For instance, developing a one-pot reaction that forms the dihydroindole ring while simultaneously installing the methyl and nitro groups would represent a significant improvement over traditional, lengthy synthetic sequences. The Fischer indole synthesis, while classic, is often not suitable for 2,3-unsubstituted indoles and requires specifically substituted arylhydrazones which can be difficult to access. luc.edu Therefore, creating efficient routes from commercially available anilines is a valuable synthetic goal. luc.edu
Exploration of Under-Investigated Chemical Transformations
The chemical reactivity of this compound is largely unexplored. The interplay between the electron-donating and electron-withdrawing groups on the aromatic ring, combined with the reactivity of the indoline nucleus, offers a rich landscape for chemical investigation.
A primary area for future study is the transformation of the nitro group. The reduction of the nitro group to an amine would yield 6-amino-5-methyl-2,3-dihydro-1H-indole, a versatile intermediate. This transformation is a critical step in the synthesis of many bioactive molecules and can be achieved using methods like Pd/C-catalysed hydrogenation. d-nb.info This resulting amino group can serve as a handle for a wide array of subsequent reactions, including diazotization, acylation, and sulfonylation, to generate a diverse library of new derivatives.
Additionally, the dihydroindole ring itself can undergo various transformations. For example, oxidation reactions can convert the indoline to the corresponding indole or oxindole. The N-H bond of the indoline can be functionalized through alkylation or acylation, a common strategy for modulating the biological activity of indole-based compounds. nih.gov Investigating electrophilic substitution reactions on the aromatic ring is also crucial, although the positions will be strongly directed by the existing methyl and nitro substituents.
Advanced In Silico Design of Novel Dihydroindole Derivatives
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. orientjchem.orgnih.gov These methods can accelerate the design of novel molecules by predicting their properties and interactions with biological targets, thus saving significant time and resources. orientjchem.orgrsc.org
For this compound, future research should leverage structure-based drug design approaches. nih.gov By identifying potential biological targets, such as protein kinases or G-protein coupled receptors, molecular docking studies can be performed to predict the binding affinity and mode of interaction of novel derivatives. orientjchem.orgrsc.org This approach allows for the rational design of compounds with enhanced potency and selectivity. For example, in silico studies on other heterocyclic scaffolds have successfully guided the synthesis of potent inhibitors for targets like the B-cell lymphoma-2 (BCL-2) protein and histamine (B1213489) H1 receptors. orientjchem.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. nih.gov Once an initial set of derivatives is synthesized and tested for a specific activity, QSAR models can identify the key molecular descriptors (e.g., steric, electronic) that correlate with that activity. nih.gov This information can then guide the design of subsequent generations of compounds with improved properties.
Integration of Automation and High-Throughput Methodologies in Synthesis and Characterization
The synthesis and evaluation of large numbers of new chemical entities is a bottleneck in discovery research. rug.nl Automation and high-throughput methodologies offer a powerful solution to this challenge, enabling the rapid generation and screening of compound libraries. nih.govsyrris.com
Future research on this compound should incorporate automated synthesis platforms. nih.govrsc.org Technologies like acoustic droplet ejection (ADE) allow for the miniaturization of reactions to the nanomole scale, drastically reducing the consumption of reagents and waste generation. rug.nlnih.gov Such platforms can be used to perform thousands of reactions in parallel, enabling a comprehensive exploration of reaction conditions and building block compatibility. nih.govrsc.org This approach would be invaluable for rapidly producing a diverse library of derivatives from the core this compound scaffold.
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. unl.edunih.gov HTS can be performed in various formats, including cell-based assays and molecular target-based assays, to quickly assess properties such as cytotoxicity, receptor binding, or enzyme inhibition. nih.gov The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery of novel and valuable dihydroindole derivatives. youtube.com
Q & A
Q. What are the key steps and optimized reaction conditions for synthesizing 5-methyl-6-nitro-2,3-dihydro-1H-indole?
The synthesis typically involves nitration of 5-methylindole precursors followed by cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitro group introduction .
- Temperature control : Nitration requires low temperatures (0–5°C) to avoid over-oxidation, while cyclization may need reflux conditions .
- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity, with yields ~42% under optimized protocols .
Table 1 : Example Synthesis Protocol
Q. Which spectroscopic methods are most effective for characterizing this compound?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl at C5, nitro at C6) .
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and NH (3400–3300 cm⁻¹) groups .
- HRMS : Validates molecular formula (e.g., C₉H₈ClN₃O₂ for the hydrochloride salt) .
- XRD : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯O bonds in nitroindoles) .
Advanced Research Questions
Q. How does the nitro group’s electronic and steric effects influence reactivity in cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. However, steric hindrance from the methyl group at C5 may limit reactivity at adjacent sites. For example:
- Reduction : LiAlH₄ selectively reduces nitro to amine without affecting the dihydroindole ring .
- Nucleophilic substitution : The nitro group can act as a leaving group in SNAr reactions under basic conditions .
Contradiction Alert : Some studies report unexpected stability in acidic conditions due to intramolecular hydrogen bonding (C–H⋯O), which may require re-evaluation of reaction pathways .
Q. What strategies resolve contradictory biological activity data for nitro-substituted dihydroindoles?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity issues : Use HPLC to rule out impurities (>98% purity threshold) .
- Assay conditions : Varying pH or redox environments can alter nitro group reactivity (e.g., pro-drug activation via nitroreductases) .
- Structural analogs : Compare with 3,3-diethyl-7-nitro-dihydroindole to isolate substituent effects .
Table 2 : Comparative Bioactivity Analysis
| Compound | Assay System | Activity | Key Factor |
|---|---|---|---|
| 5-Methyl-6-nitro | Bacterial MIC | Moderate | Nitro redox activity |
| 3,3-Diethyl-7-nitro | Cancer cell lines | High | Lipophilicity from diethyl groups |
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : Use the nitro group’s electrostatic potential to identify binding pockets (e.g., nitroreductase enzymes) .
- MD simulations : Analyze stability of hydrogen-bonded motifs (e.g., S(6) ring motifs in crystal structures) .
- DFT calculations : Quantify nitro group’s electron-withdrawing effect on indole’s aromaticity .
Q. What crystallographic techniques elucidate conformational flexibility in dihydroindole derivatives?
- X-ray diffraction : Resolves dihedral angles (e.g., 88.33° between indole and sulfonyl groups in analogs) .
- Twinned refinement : Essential for compounds with inversion twins (e.g., observed in thiophene-substituted derivatives) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O vs. C–H⋯S contacts) .
Methodological Challenges
- Synthetic scalability : Milligram-scale protocols (e.g., ) may fail at larger scales due to exothermic nitration; optimize heat dissipation .
- Data reproducibility : Archive raw spectral data (e.g., FID files for NMR) to validate peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
